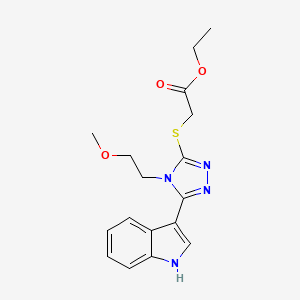
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a combination of pyrimidine, piperidine, and chromenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chloropyrimidine intermediate.
Coupling with Chromenone: The final step involves coupling the piperidine-pyrimidine intermediate with a chromenone derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions may target the carbonyl group in the chromenone ring.
Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the chromenone ring.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-7-methoxy-2H-chromen-2-one: Similar structure with a different position of the methoxy group.
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-hydroxy-2H-chromen-2-one: Hydroxy group instead of methoxy.
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one: Ethoxy group instead of methoxy.
Uniqueness
The uniqueness of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-27-16-6-2-4-12-8-15(19(26)29-17(12)16)18(25)24-7-3-5-14(11-24)28-20-22-9-13(21)10-23-20/h2,4,6,8-10,14H,3,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHFQRCDILCGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)
![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)
![7,7-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B2817641.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2817646.png)

![N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817648.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2817649.png)
